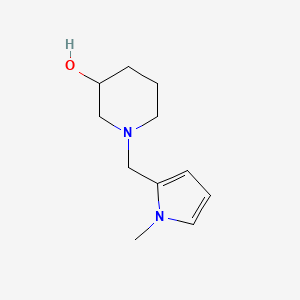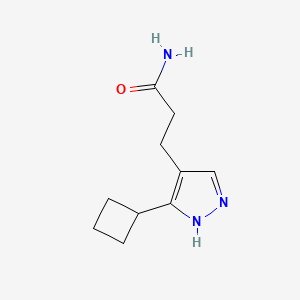
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide
説明
3-(3-Cyclobutyl-1H-pyrazol-4-yl)propanamide, also known as CBP, is a cyclic amide with a pyrazole ring structure. It is a heterocyclic compound that has a wide range of applications in organic synthesis and medicinal chemistry. CBP is an important intermediate in the synthesis of a variety of compounds, and has been used in the synthesis of several drugs, including antifungals, antibiotics, and antivirals. In addition, CBP has been studied for its potential applications in the treatment of cancer, neurodegenerative diseases, and other diseases.
科学的研究の応用
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide has been studied for its potential applications in the fields of medicinal chemistry and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential use as an antifungal, antibiotic, and antiviral agent. In organic synthesis, this compound has been used as an intermediate in the synthesis of a variety of compounds, including drugs, polymers, and dyes.
作用機序
The mechanism of action of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, this compound has been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and anti-oxidant activities. In addition, this compound has been shown to inhibit the activity of several enzymes involved in inflammation and apoptosis. In vivo studies have shown that this compound can reduce the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
実験室実験の利点と制限
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, this compound is soluble in many organic solvents and can be used in a variety of reactions. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is difficult to purify the compound, and it can be difficult to obtain a high yield of the desired product.
将来の方向性
There are several potential future directions for research on 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide. These include further investigation into the biochemical and physiological effects of this compound, as well as the development of new synthetic methods for the synthesis of this compound and related compounds. In addition, further studies are needed to explore the potential use of this compound in the treatment of various diseases, such as cancer, neurodegenerative diseases, and other diseases. Finally, further research is needed to explore the potential use of this compound in the development of new drugs.
特性
IUPAC Name |
3-(5-cyclobutyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9(14)5-4-8-6-12-13-10(8)7-2-1-3-7/h6-7H,1-5H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCYEAJHNIEVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



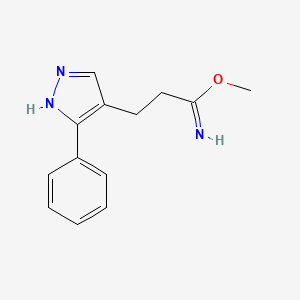
![(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482301.png)
![7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482302.png)
![2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482303.png)
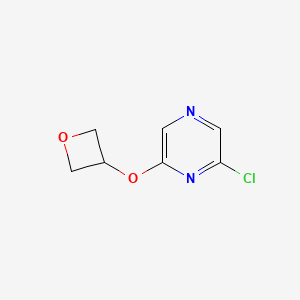
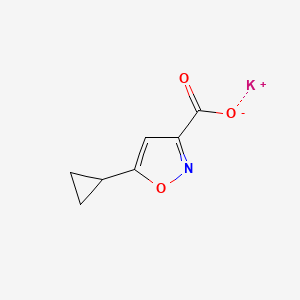

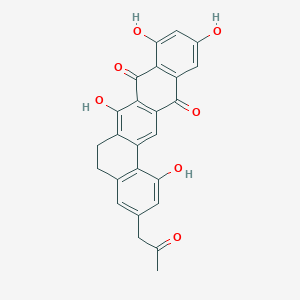
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482314.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)
![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)
